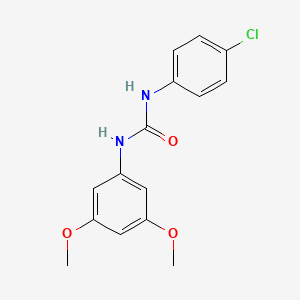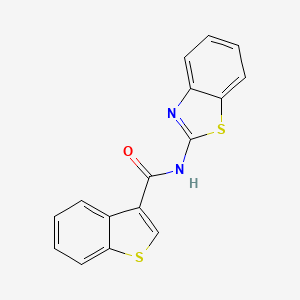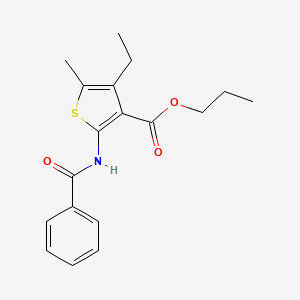
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea, also known as CDMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMU belongs to the class of urea derivatives and is a potent inhibitor of protein kinase C (PKC).
Mecanismo De Acción
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea exerts its effects by inhibiting the activity of PKC, a family of serine/threonine protein kinases that play a critical role in cell signaling and regulation. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and immune response. By inhibiting PKC, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea disrupts these cellular processes and can lead to the inhibition of cancer cell growth, modulation of neuronal signaling, and modulation of the immune response.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. In neuronal cells, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to modulate synaptic plasticity, enhance memory formation, and reduce anxiety-like behavior. In the immune system, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to modulate T cell activation and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several advantages for lab experiments, including its high potency and specificity for PKC inhibition, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea also has some limitations, including its complex synthesis process, its potential for off-target effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea. One area of interest is the development of more efficient and cost-effective synthesis methods for N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea. Another area of interest is the characterization of the off-target effects of N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea and the identification of potential drug interactions. In addition, there is a need for further research on the potential therapeutic applications of N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea in cancer, neurological disorders, and autoimmune diseases. Finally, there is a need for further research on the mechanisms underlying the effects of N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea on cellular signaling and regulation.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been used in various scientific research applications, including cancer research, neuroscience, and immunology. As a PKC inhibitor, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been used to study the role of PKC in neuronal signaling and synaptic plasticity. N-(4-chlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has also been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-7-12(8-14(9-13)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAGIKMIJOEZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-tert-butylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4278393.png)

![ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278412.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4278424.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278427.png)
![butyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278438.png)
![ethyl 4-(2-furyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278441.png)
![ethyl 5-isopropyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278468.png)

![isopropyl 4-(4-fluorophenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278486.png)
![2-methoxyethyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278489.png)
